1H-Benzotriazole-1-carboxamidine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1H-Benzotriazole-1-carboxamidine hydrochloride typically involves the reaction of benzotriazole with cyanamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt . Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and reactant concentrations to maximize yield and purity .
Chemical Reactions Analysis
1H-Benzotriazole-1-carboxamidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1H-Benzotriazole-1-carboxamidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes, particularly in guanidino transfers.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications of this compound is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole-1-carboxamidine hydrochloride involves its ability to transfer guanidino groups to target molecules. This transfer is facilitated by the compound’s unique structure, which allows it to interact with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Benzotriazole-1-carboxamidine hydrochloride can be compared with other similar compounds, such as:
1H-Pyrazole-1-carboxamidine hydrochloride: This compound has a similar structure but differs in its chemical properties and applications.
1H-Benzotriazole-1-carboxamidine: The free base form of the compound, which lacks the hydrochloride component, has different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific structure, which makes it particularly effective in guanidino transfers and other chemical reactions .
Biological Activity
1H-Benzotriazole-1-carboxamidine hydrochloride (CAS No. 19503-22-1) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article reviews its biological activity, synthesizing findings from diverse research studies and providing insights into its pharmacological potential.
Chemical Structure and Properties
This compound features a benzotriazole core, which is known for its diverse biological activities. The compound's structure can be summarized as follows:
Property | Details |
---|---|
CAS Number | 19503-22-1 |
Molecular Formula | C8H9ClN4 |
Molecular Weight | 200.64 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in water |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is hypothesized to modulate enzyme activity and influence signaling pathways, which can lead to a range of biological effects, including:
- Antimicrobial Activity: The compound has shown potential against various microbial strains, possibly through inhibition of essential enzymes involved in microbial metabolism.
- Antinociceptive Properties: Research indicates that derivatives of benzotriazole can exhibit pain-relieving effects, suggesting that this compound may also have similar properties.
- Immunosuppressive Effects: Some studies suggest that benzotriazole derivatives can modulate immune responses, making them candidates for further investigation in autoimmune disorders.
Antimicrobial Activity
A study conducted on the antimicrobial properties of benzotriazole derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.
Antinociceptive Activity
In a study assessing the antinociceptive effects of various benzotriazole derivatives, it was found that certain modifications enhanced pain relief without significant side effects. The efficacy was measured using the formalin test in rodents, where the compound demonstrated a dose-dependent reduction in pain behavior.
Case Study 1: Synthesis and Evaluation of Derivatives
Researchers synthesized several derivatives of this compound to evaluate their biological activities. The study focused on modifications to enhance solubility and bioavailability. Results showed that specific substitutions improved both antimicrobial and antinociceptive activities.
Case Study 2: In Vivo Efficacy
A preclinical trial assessed the efficacy of the compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers when treated with the compound compared to control groups, suggesting potential applications in treating inflammatory diseases.
Properties
IUPAC Name |
benzotriazole-1-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.ClH/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;/h1-4H,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOQRFDQABFISW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700716 | |
Record name | 1H-Benzotriazole-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19503-22-1 | |
Record name | 1H-Benzotriazole-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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